1,9-Dibromo-4,7-dichloro-3H-phenothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dibromo-4,7-dichloro-3H-phenothiazin-3-one is a heterocyclic compound belonging to the family of phenothiazines. These compounds are known for their diverse therapeutic applications, including antiviral, antibacterial, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antifungal, antitumor, anticancer, and lipoxygenase inhibitory activities . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dibromo-4,7-dichloro-3H-phenothiazin-3-one typically involves the following steps:
Preparation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone: This intermediate is prepared from hydroquinone through oxidation using hydrogen peroxide in an alkaline solution.
Condensation with substituted ortho-aminothiophenols: The 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone is then refluxed with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate to form the desired phenothiazine derivatives.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,9-Dibromo-4,7-dichloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: It can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, due to the presence of bromine and chlorine atoms.
Common Reagents and Conditions
Oxidation: Molecular oxygen is used as the sole oxidant, and a blue LED lamp serves as the irradiation source.
Substitution: Common reagents include nucleophiles such as amines and thiols, which can replace the bromine or chlorine atoms under appropriate conditions.
Major Products
Oxidation: The major product formed is sulfoxides when this compound is used as a photocatalyst.
Substitution: The major products depend on the nucleophile used in the reaction, resulting in various substituted phenothiazine derivatives.
Scientific Research Applications
1,9-Dibromo-4,7-dichloro-3H-phenothiazin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,9-Dibromo-4,7-dichloro-3H-phenothiazin-3-one involves its role as a photocatalyst. When exposed to blue LED light, the compound activates molecular oxygen, which then oxidizes sulfides to sulfoxides . This process is highly efficient and selective, making it a valuable tool in green chemistry.
Comparison with Similar Compounds
Similar Compounds
3H-Phenothiazin-3-one: A related compound that also acts as a photocatalyst for the oxidation of sulfides.
2,5-Dibromo-3,6-dimethoxy-1,4-benzoquinone: An intermediate in the synthesis of 1,9-Dibromo-4,7-dichloro-3H-phenothiazin-3-one.
Uniqueness
This compound is unique due to its specific substitution pattern with bromine and chlorine atoms, which enhances its reactivity and selectivity in various chemical reactions. Its ability to act as a photocatalyst under mild conditions further distinguishes it from other similar compounds .
Properties
CAS No. |
62721-48-6 |
---|---|
Molecular Formula |
C12H3Br2Cl2NOS |
Molecular Weight |
439.9 g/mol |
IUPAC Name |
1,9-dibromo-4,7-dichlorophenothiazin-3-one |
InChI |
InChI=1S/C12H3Br2Cl2NOS/c13-5-1-4(15)2-8-10(5)17-11-6(14)3-7(18)9(16)12(11)19-8/h1-3H |
InChI Key |
JNJTXNHSUOBGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1SC3=C(C(=O)C=C(C3=N2)Br)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.